Lipophilicity Gradient: XLogP3 Comparison of 6-Substituted 1H-Indazoles
The computed XLogP3 value for 6-cyclopropyl-1H-indazole is 2.7, which is 0.1 log unit higher than 6-ethyl-1H-indazole (2.6) and 0.6 log units higher than 6-methyl-1H-indazole (2.1) [1][2][3]. This incremental lipophilicity can influence membrane permeability and non-specific protein binding in cellular assays.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 6-Methyl-1H-indazole (2.1); 6-Ethyl-1H-indazole (2.6) |
| Quantified Difference | +0.6 vs 6-methyl; +0.1 vs 6-ethyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); consistent methodology across all three compounds |
Why This Matters
LogP differences of 0.5-0.6 units can significantly alter a compound's in vitro ADME profile, making the cyclopropyl variant a deliberate choice for achieving a specific lipophilicity window in drug design.
- [1] PubChem. 6-Cyclopropyl-1H-indazole. XLogP3=2.7. CID 86677899. 2025. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1426420-98-5 View Source
- [2] PubChem. 6-Methyl-1H-indazole. XLogP3=2.1. CID 12639191. 2025. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/6-methyl-1H-indazole View Source
- [3] PubChem. 6-Ethyl-1H-indazole. XLogP3=2.6. CID 18949490. 2025. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/6-ethyl-1H-indazole View Source
